1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Description
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h3,5,7H,2,4,6,8H2,1H3,(H2,12,14,15) |
InChI Key |
NLPCOJLQUFYFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the tetrahydroquinoline core,
- Introduction of the sulfonic acid or sulfonyl chloride group at the 8-position,
- Conversion of the sulfonyl chloride to the sulfonamide,
- N-ethylation of the tetrahydroquinoline nitrogen.
The synthetic routes reported in literature and patents suggest a combination of classical ring-forming reactions, catalytic hydrogenations, sulfonation, and amide coupling reactions.
Stepwise Preparation Procedure
Formation of 1,2,3,4-Tetrahydroquinoline Core
- Starting Materials: Alkyl-substituted β-phenethylamines or substituted iodo-nitrobenzenes.
- Method: Reaction of methyl or ethyl alkyl esters with 1-iodo-2-nitrobenzene under catalytic conditions using zinc and copper in solvents such as benzene or dimethylacetamide, followed by catalytic hydrogenation (e.g., platinum oxide catalyst at 50 psi) to reduce nitro groups and form dihydroquinoline intermediates.
- Example: (S)-3-methyl-1,2,3,4-tetrahydroquinoline derivatives synthesized via this method, with subsequent purification by silica gel chromatography.
Introduction of Sulfonic Acid Group at 8-Position
- Method: Treatment of the tetrahydroquinoline intermediate with chlorocarbonylsulfenyl chloride in an aprotic solvent (e.g., dichloromethane), often in the presence of a base like triethylamine, to form sulfonyl chlorides.
- Oxidation: The sulfonyl chloride is then converted to sulfonic acid by treatment with hydrogen peroxide in sulfuric acid under controlled temperature (ice bath) conditions.
- Purification: The sulfonic acid product is isolated by filtration and washing with water, ether, and methanol, then dried under reduced pressure.
Conversion to Sulfonamide
- Method: The sulfonyl chloride intermediate reacts with ammonia or primary amines to form sulfonamide derivatives.
- N-Ethylation: The nitrogen atom of the tetrahydroquinoline ring is alkylated with ethylating agents such as ethyl iodide or ethyl bromide under basic conditions (e.g., potassium carbonate or DIPEA) to introduce the ethyl group.
- Alternative: Direct reaction of the sulfonyl chloride with ethylamine can also yield the N-ethyl sulfonamide directly.
Purification and Characterization
- Chromatography: Silica gel column chromatography using hexane/ethyl acetate or cyclohexane/ethyl acetate mixtures is employed to purify the final compound.
- Spectroscopic Analysis: Characterization includes ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination.
- Optical Purity: Enantiomeric purity can be controlled and verified by chiral chromatography or optical rotation measurements.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Coupling of alkyl ester and 1-iodo-2-nitrobenzene | Zn/Cu, benzene, dimethylacetamide, 60 °C, 3 h | Formation of nitro-substituted intermediate |
| 2 | Catalytic hydrogenation | PtO2 catalyst, 50 psi H2 | Reduction to dihydroquinoline |
| 3 | Sulfonyl chloride formation | Chlorocarbonylsulfenyl chloride, triethylamine, DCM | Sulfonyl chloride intermediate |
| 4 | Oxidation to sulfonic acid | H2O2, H2SO4, ice bath | Sulfonic acid derivative |
| 5 | Sulfonamide formation and N-ethylation | Ammonia or ethylamine, ethyl iodide, base | This compound |
Analysis of Preparation Methods
Advantages
- The multi-step process allows for stereochemical control, enabling preparation of optically pure compounds.
- Use of catalytic hydrogenation provides efficient reduction of nitro groups to amines.
- Sulfonyl chloride intermediates are versatile for subsequent sulfonamide formation.
- Chromatographic purification ensures high purity of final products.
Challenges
- Handling of chlorocarbonylsulfenyl chloride requires careful control due to its reactivity and toxicity.
- Multi-step synthesis demands rigorous purification at each stage to avoid carryover impurities.
- Scale-up may be limited by the use of heavy metals and hazardous reagents.
Experimental Data Summary (Extracted from Literature)
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group undergoes oxidation under controlled conditions:
-
Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the sulfonamide to sulfoxide or sulfone derivatives .
-
Ring aromatization : Catalytic hydrogenation with Pt/C at 4 atm selectively oxidizes the tetrahydroquinoline ring to a quinoline structure .
Key reaction parameters :
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | Moderate | |
| mCPBA | Sulfone derivative | High | |
| Pt/C (4 atm H₂) | Aromatic quinoline | ≥13:1 cis |
Reduction Reactions
The tetrahydroquinoline core and carbonyl groups participate in reduction:
-
Carbonyl reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols.
-
Ring saturation : Hydrogenation with Pd/C at 1 atm further saturates the tetrahydroquinoline ring, forming decahydroquinoline derivatives .
Critical observations :
-
Diastereoselectivity in hydrogenation favors cis isomer formation due to steric interactions between substituents .
-
Catalyst choice (Pd/C vs. Pt/C) dramatically affects product distribution .
Substitution Reactions
The sulfonamide group exhibits nucleophilic substitution reactivity:
-
Nucleophilic displacement : Reaction with amines (e.g., 3,4,5-trimethoxyaniline) under basic conditions yields N-aryl sulfonamide derivatives .
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces 1,2,3-triazole moieties at the sulfonamide nitrogen .
Representative synthesis :
text**Procedure for triazole derivative synthesis**[2][9]: 1. React 1-ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with propargyl bromide to form alkyne intermediate. 2. Treat with sodium ascorbate/CuSO₄ in DMF-H₂O. 3. Purify via SiO₂ chromatography (ethyl acetate eluent). **Yield**: 58–98%
Acylation and Ring Functionalization
The secondary amine in the tetrahydroquinoline ring undergoes acylation:
-
Propanoyl chloride coupling : Forms amide derivatives under reflux with triethylamine .
-
Biological hybrids : Acylation with ibuprofen-derived chlorides produces hybrid molecules with anti-inflammatory activity .
Spectroscopic data for acylated product :
| NMR Shift (δ, ppm) | Assignment |
|---|---|
| 8.90 (s) | Sulfonamide NH |
| 4.69 (s) | Benzyl CH₂ |
| 3.82 (s) | Methoxy group |
Industrial-Scale Modifications
Process optimization for large-scale synthesis includes:
-
Continuous flow reactors : Enhance yield and reduce reaction time.
-
Solvent selection : Dichloromethane (DCM) or ethyl acetate preferred for solubility and ease of purification .
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Position and Type: The target compound’s ethyl group at N1 contrasts with 3-methyl-1,2,3,4-THQ-8-sulfonamide (methyl at C3) and 6-methyl-THQ (methyl at C6). The N1 substitution may enhance steric effects and alter hydrogen-bonding capacity compared to C3/C6 analogs . The sulfonamide group at C8 distinguishes it from 1-alkyl-1,4-dihydro-4-thioxo-3-quinolinesulfonamide, which has sulfonamide at C3 and a thioxo group at C4. This positional variance could influence electronic properties and binding interactions .
Synthetic Complexity: The synthesis of 1-ethyl-1,2,3,4-THQ-8-sulfonamide may require sequential alkylation and sulfonylation steps, similar to the preparation of 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives via sodium borohydride reduction and methyl iodide alkylation . In contrast, 3-methyl-1,2,3,4-THQ-8-sulfonamide () lacks direct synthetic details but likely involves distinct regioselective methylation.
Physicochemical Properties
Molecular Weight and Solubility :
- The ethyl group in the target compound increases its molecular weight (C₁₁H₁₆N₂O₂S, MW: 240.32 g/mol) compared to the 3-methyl analog (C₁₀H₁₄N₂O₂S, MW: 226.29 g/mol). The ethyl substituent may elevate lipophilicity (logP), reducing aqueous solubility relative to the methyl variant .
- 6-Methyl-THQ (C₁₀H₁₃N, MW: 147.22 g/mol) lacks the sulfonamide group, rendering it significantly less polar and more volatile .
- Thermal and Chemical Stability: Sulfonamide-containing derivatives (e.g., the target compound and 3-methyl analog) are expected to exhibit higher thermal stability due to strong hydrogen-bonding networks, unlike non-sulfonamide analogs like 6-methyl-THQ .
Biological Activity
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective applications. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the tetrahydroquinoline family, which is known for its diverse biological activities. The general structure can be represented as follows:
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which are crucial for biological testing.
Anticancer Activity
Several studies have investigated the anticancer properties of tetrahydroquinoline derivatives. A notable study synthesized various derivatives and tested them against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like Doxorubicin:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | HT29 | 12.5 |
| Doxorubicin | HT29 | 37.5 |
This suggests that this compound may be a promising candidate for further development as an anticancer agent .
Neuroprotective Activity
Another area of interest is the neuroprotective effects of tetrahydroquinolines. Research indicates that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 0.81 |
| Physostigmine (Standard) | 0.014 |
The low IC50 value indicates potent AChE inhibitory activity .
The mechanisms underlying the biological activities of this compound include:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation pathways.
- Inhibition of Angiogenesis : Potentially inhibiting factors that promote blood vessel formation in tumors.
- Neurotransmitter Modulation : Increasing neurotransmitter levels through AChE inhibition enhances synaptic transmission.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various tetrahydroquinoline derivatives demonstrated that compounds with modifications at specific positions exhibited enhanced cytotoxicity against cancer cell lines such as HT29 and HeLa. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Neuroprotective Properties
In a separate investigation focusing on neuroprotective properties, researchers evaluated the effect of tetrahydroquinoline derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and cognitive performance correlated with reduced AChE activity .
Q & A
Q. What are the common synthetic routes for 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, and what analytical techniques confirm its structure?
The synthesis typically involves a multi-step approach:
Quinoline Core Formation : The Skraup synthesis or cyclization of aniline derivatives is often employed to construct the tetrahydroquinoline scaffold .
Sulfonamide Functionalization : Reacting the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonamide group .
Ethylation : Ethyl groups are introduced via alkylation reactions using ethyl halides or reductive amination .
Q. Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and substitution patterns (e.g., distinguishing between C-2 and C-8 substituents) .
- HRMS : High-resolution mass spectrometry verifies molecular weight and purity .
- X-Ray Diffraction (XRPD) : Used for crystalline derivatives to confirm stereochemistry .
Q. How can researchers optimize reaction yields for derivatives of this compound?
Key methodological strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution reactions for sulfonamide formation .
- Catalyst Screening : Acid catalysts (e.g., PPA) improve cyclization efficiency in tetrahydroquinoline synthesis .
- Temperature Control : Maintaining reaction temperatures between 60–80°C minimizes side reactions during alkylation .
- Purification Techniques : Column chromatography or recrystallization in ethanol/water mixtures isolates high-purity products .
Advanced Research Questions
Q. How should researchers address contradictory spectroscopic data when characterizing novel derivatives?
Contradictions in NMR or mass spectra require:
Theoretical Validation : Cross-reference observed chemical shifts with computational models (e.g., DFT calculations) to predict expected signals .
Multi-Technique Corroboration : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve ambiguities in functional group assignments .
Crystallographic Analysis : XRPD can resolve stereochemical uncertainties by providing definitive spatial arrangements .
Example : If a derivative’s ¹³C NMR shows unexpected peaks, compare experimental data with analogous compounds (e.g., 8-methyltetrahydroquinoline derivatives) to identify potential isomerization .
Q. What methodological frameworks support the investigation of structure-activity relationships (SAR) for pharmacological applications?
A robust SAR study involves:
Molecular Diversification : Synthesize analogs with variations in the ethyl group, sulfonamide substituents, or quinoline ring substituents to assess pharmacophore requirements .
Biological Assays : Use standardized in vitro models (e.g., enzyme inhibition assays for kinases or proteases) to quantify activity .
Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, guiding synthetic priorities .
Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity .
Q. How can researchers integrate theoretical frameworks into mechanistic studies of sulfonamide reactivity?
Conceptual Alignment : Link reactions to established theories (e.g., HSAB theory for sulfonamide nucleophilicity) to predict reactivity patterns .
Kinetic Profiling : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediates and validate proposed mechanisms .
Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., pH, solvent polarity) to test mechanistic hypotheses .
Case Study : Oxidation of the thiophene moiety in related sulfonamides using m-CPBA revealed sulfone formation, supporting electrophilic substitution mechanisms .
Q. What experimental designs resolve contradictions in biological activity data across studies?
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ values against cancer cell lines) and isolate confounding variables (e.g., assay protocols) .
Dose-Response Refinement : Use logarithmic concentration gradients to improve resolution in activity measurements .
Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity) .
Methodological Design Questions
Q. How should researchers design mixed-methods studies to evaluate both synthetic and pharmacological properties?
Adopt an embedded experimental design :
Quantitative Phase : Optimize synthetic parameters (yield, purity) using response surface methodology (RSM) .
Qualitative Phase : Conduct thematic analysis of spectral data to identify structural trends influencing bioactivity .
Integration : Use multivariate statistics (e.g., PCA) to correlate synthetic conditions with pharmacological outcomes .
Q. What advanced techniques characterize the stability of this compound under physiological conditions?
Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by HPLC-MS to identify degradation products .
Thermal Analysis : TGA/DSC profiles determine melting points and thermal decomposition pathways .
Solubility Profiling : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to simulate gastrointestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
